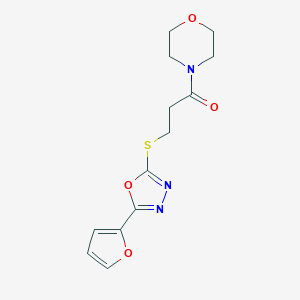
benzyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate, commonly known as benzoxazocine, is a heterocyclic organic compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential applications in the field of medicine and pharmacology due to its unique chemical structure and properties.
Mechanism of Action
The exact mechanism of action of benzoxazocine is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors, such as the mu-opioid receptor and the dopamine receptor. It has been shown to have both agonist and antagonist effects on these receptors, depending on the specific receptor subtype and the dose used.
Biochemical and physiological effects:
Benzoxazocine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animals, and has been used as an analgesic in clinical settings. It has also been shown to reduce anxiety and produce sedation in animals and humans. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
Benzoxazocine has several advantages for use in lab experiments. It has a well-characterized chemical structure and can be synthesized using a variety of methods. It has also been extensively studied for its pharmacological properties, making it a useful tool for studying the mechanisms of action of other drugs. However, benzoxazocine also has several limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been shown to have addictive properties, which can complicate its use in animal studies.
Future Directions
There are several future directions for research on benzoxazocine. One area of interest is its potential use as a treatment for addiction, particularly opioid addiction. It has been shown to reduce drug-seeking behavior in animals, and further research is needed to determine its efficacy in humans. Additionally, benzoxazocine has been shown to have antipsychotic effects, and further research is needed to determine its potential use as a treatment for schizophrenia and other psychiatric disorders. Finally, the development of new synthesis methods for benzoxazocine could lead to the discovery of new analogs with improved pharmacological properties.
Synthesis Methods
Benzoxazocine can be synthesized through various methods, including the Pictet-Spengler reaction, Mannich reaction, and Friedel-Crafts acylation. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form benzoxazocine. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a beta-amino carbonyl compound, which is then cyclized to form benzoxazocine. The Friedel-Crafts acylation involves the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst to form benzoxazocine.
Scientific Research Applications
Benzoxazocine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have analgesic, antipsychotic, and anxiolytic properties. It has also been studied for its potential use as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animals.
properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
benzyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-20-11-15(14-9-5-6-10-16(14)25-20)17(18(22)21-20)19(23)24-12-13-7-3-2-4-8-13/h2-10,15,17H,11-12H2,1H3,(H,21,22) |
InChI Key |
YHYHVZQHVCYBSF-UHFFFAOYSA-N |
SMILES |
CC12CC(C(C(=O)N1)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4O2 |
Canonical SMILES |
CC12CC(C(C(=O)N1)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B285656.png)
![1-({[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B285657.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B285658.png)
![1-(Azepan-1-yl)-3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B285659.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B285662.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B285672.png)

![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)